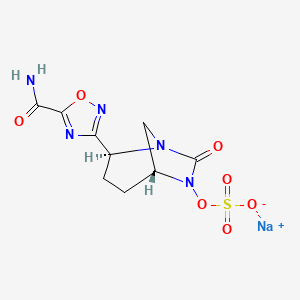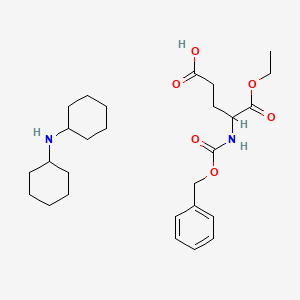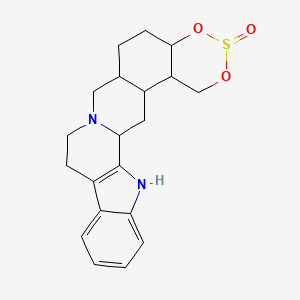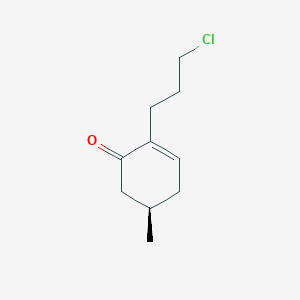![molecular formula C12H9BF2O2 B14753211 Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- CAS No. 2367-23-9](/img/structure/B14753211.png)
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- is a chemical compound with the molecular formula C12H8BF2O2 It is known for its unique structure, which includes a difluoroboryl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- typically involves the reaction of 2-naphthol with boron trifluoride etherate in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthalenes.
Scientific Research Applications
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroboryl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[1-[(fluoroboryl)oxy]-2-naphthalenyl]-
- Ethanone, 1-[1-[(chloroboryl)oxy]-2-naphthalenyl]-
- Ethanone, 1-[1-[(bromoboryl)oxy]-2-naphthalenyl]-
Uniqueness
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2367-23-9 |
|---|---|
Molecular Formula |
C12H9BF2O2 |
Molecular Weight |
234.01 g/mol |
IUPAC Name |
1-(1-difluoroboranyloxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7H,1H3 |
InChI Key |
JLTGHBQFYCGQJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(C=CC2=CC=CC=C21)C(=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)





![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)

![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)

![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)

![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)

